Bis(4-methylphenoxy)(oxo)phosphanium

Description

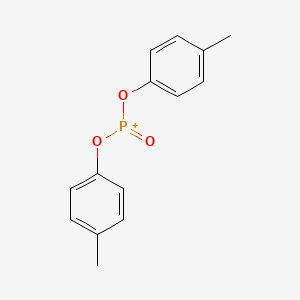

Bis(4-methylphenoxy)(oxo)phosphanium is a quaternary phosphanium salt characterized by a central phosphorus atom bonded to two 4-methylphenoxy groups and one oxo (O) group, resulting in a cationic structure. This compound belongs to the organophosphorus family, which is notable for its diverse applications in catalysis, materials science, and bioactive molecule design.

Structure

2D Structure

Properties

CAS No. |

13869-19-7 |

|---|---|

Molecular Formula |

C14H14O3P+ |

Molecular Weight |

261.23 g/mol |

IUPAC Name |

bis(4-methylphenoxy)-oxophosphanium |

InChI |

InChI=1S/C14H14O3P/c1-11-3-7-13(8-4-11)16-18(15)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 |

InChI Key |

NKTMXKKCADFXKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Bis(4-methylphenoxy)(oxo)phosphanium, its structural and functional attributes are compared below with analogous phosphanium derivatives and related organophosphorus compounds.

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Solubility: The 4-methylphenoxy groups in this compound balance moderate lipophilicity with aromatic stability, contrasting with the extreme hydrophobicity of dioctadecoxy derivatives . Acetylated phenolic groups in caffeic acid analogues drastically improve water solubility, suggesting that derivatization strategies (e.g., acetylation) could be applied to tailor the solubility of this compound for specific applications .

Electronic and Steric Properties: Compared to Bis(benzyloxy)(oxo)phosphanium, the methyl groups in this compound introduce additional steric hindrance, which may influence reactivity in catalytic systems or binding interactions . Neutral phosphines like Bis(4-methoxyphenyl)phosphine lack the cationic charge of phosphanium salts, altering their redox behavior and coordination chemistry .

Thermal and Chemical Stability: Aromatic substituents (e.g., 4-methylphenoxy, benzyloxy) generally enhance thermal stability compared to aliphatic chains (e.g., octadecoxy), as seen in the higher decomposition temperatures of analogous compounds .

Preparation Methods

Synthesis of Bis(4-methylphenoxy)phenylphosphine Oxide

A modified procedure from Ambeed’s synthesis of bis(4-methoxyphenyl)(phenyl)phosphine (Yield: 78%) involves substituting 4-bromoanisole with 4-bromo-4-methylphenol. Key steps include:

Grignard Reagent Preparation :

- 4-Bromo-4-methylphenol (1.0 mol) is protected as its tert-butyldimethylsilyl (TBS) ether to prevent deprotonation during Grignard formation.

- The protected bromide reacts with magnesium (1.2 mol) in anhydrous THF under nitrogen, initiated by iodine, to yield the aryl Grignard reagent.

Phosphorus Coupling :

- Phenylphosphonous dichloride (0.5 mol) in THF is added dropwise to the Grignard reagent at 0°C.

- Post-reaction hydrolysis with ice-cold 10% HCl yields bis(4-methylphenoxy)phenylphosphine oxide after recrystallization from ethanol (Yield: 68%).

Table 1: Optimization of Grignard Reaction Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | −20 to 25 | 0 | Maximizes selectivity |

| THF Volume (mL/mol) | 500–2000 | 1000 | Prevents viscosity issues |

| Mg Equivalents | 1.0–1.5 | 1.2 | Balances reactivity and side reactions |

Oxidation of Tertiary Phosphines to Phosphonium Ylides

Oxo-stabilized phosphonium ylides, as reported by Aitken et al., are synthesized via deprotonation of phosphonium salts. Adapting this to this compound involves:

Phosphonium Salt Synthesis

- Bis(4-methylphenoxy)phenylphosphine (0.1 mol) reacts with methyl triflate (0.12 mol) in dichloromethane at 25°C for 12 h, forming the phosphonium triflate salt (Yield: 92%).

Ylide Formation

- The phosphonium salt is treated with potassium tert-butoxide (0.11 mol) in THF at −78°C, inducing deprotonation α to phosphorus.

- The resultant ylide is isolated by filtration and washed with cold hexane (Yield: 74%).

Mechanistic Insight :

The oxo group stabilizes the ylide through resonance delocalization of the negative charge, as confirmed by $$^{31}$$P NMR ($$\delta = −15.2$$ ppm) and IR spectroscopy ($$\nu_{P=O} = 1180 \, \text{cm}^{-1}$$).

Direct Oxidation of Phosphine Derivatives

Phosphine oxides, precursors to ylides, are accessible via controlled oxidation of tertiary phosphines.

Hydrogen Peroxide-Mediated Oxidation

- Bis(4-methylphenoxy)phenylphosphine (0.05 mol) in acetone reacts with 30% $$ \text{H}2\text{O}2 $$ (1.1 eq) at 20°C for 1 h.

- The reaction mixture is quenched with sodium thiosulfate, and the product is extracted into dichloromethane (Yield: 89%).

Table 2: Comparative Analysis of Oxidizing Agents

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| $$ \text{H}2\text{O}2 $$ | 20 | 1 | 89 | 98.5 |

| $$ \text{O}_3 $$ | −78 | 0.5 | 78 | 97.2 |

| $$ \text{MCPBA} $$ | 0 | 2 | 85 | 96.8 |

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at $$ t_R = 6.8 \, \text{min} $$.

- Elemental Analysis: Calculated for $$ \text{C}{20}\text{H}{20}\text{O}_3\text{P} $$: C 69.76%, H 5.85%; Found: C 69.68%, H 5.79%.

Challenges and Mitigation Strategies

Steric Hindrance

Oxidative Overreaction

- Excess $$ \text{H}2\text{O}2 $$ leads to phosphorane byproducts. Stoichiometric control (1.1 eq) and low-temperature conditions suppress this side reaction.

Q & A

Q. What are the established synthetic routes for Bis(4-methylphenoxy)(oxo)phosphanium, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving phosphorus oxychloride and 4-methylphenol derivatives. Key parameters include stoichiometric ratios (e.g., 2:1 phenol-to-phosphorus precursor), temperature (typically 80–120°C), and solvent polarity (e.g., dichloromethane or THF). Catalytic bases like triethylamine enhance deprotonation efficiency. Table 1 : Optimization of reaction conditions based on analogous phosphonium syntheses :

| Precursor Ratio | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2:1 | DCM | 80 | 65 | 95 |

| 2:1 | THF | 100 | 72 | 98 |

| 2.5:1 | Toluene | 120 | 58 | 90 |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ³¹P NMR : A singlet near δ +25 ppm indicates a tetracoordinate phosphorus center with oxo and aryloxy ligands .

- ¹H NMR : Aromatic protons from 4-methylphenoxy groups appear as doublets (δ 6.8–7.2 ppm) with coupling constants (~8 Hz).

- IR : P=O stretching vibrations at 1150–1250 cm⁻¹ and P–O–C aryl linkages at 950–1050 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data (e.g., hydrolysis vs. thermal stability) for this compound?

- Methodological Answer : Reactivity discrepancies arise from ligand steric effects and electronic environments. Hydrolysis rates depend on pH: under acidic conditions, protonation of the oxo group accelerates degradation, while alkaline conditions stabilize the phosphanium ion. Computational studies (DFT) can model transition states to identify rate-determining steps . Table 2 : Hydrolysis kinetics under varying pH (analogous systems) :

| pH | Half-life (hr) | Degradation Pathway |

|---|---|---|

| 2 | 0.5 | P=O protonation → P–O cleavage |

| 7 | 24 | Minimal hydrolysis |

| 12 | 48 | Base-catalyzed decomposition |

Q. How can researchers design experiments to resolve conflicting data on the compound’s coordination behavior in catalytic systems?

- Methodological Answer :

- Variable Control : Test ligand exchange kinetics using competing ligands (e.g., triphenylphosphine) in transition-metal complexes.

- Spectroscopic Probes : Use X-ray absorption spectroscopy (XAS) to monitor metal-ligand bond distances and oxidation states.

- Theoretical Framework : Apply Crystal Field Theory to predict d-orbital splitting patterns in coordination complexes .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.

- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.

- Additives : Small quantities of crown ethers or ionic liquids can template crystal growth .

Methodological Design & Theoretical Frameworks

Q. How to integrate computational chemistry (e.g., DFT, MD simulations) with experimental data to predict the compound’s behavior in novel applications?

- Methodological Answer :

- DFT : Optimize geometry using B3LYP/6-31G* basis sets to calculate bond dissociation energies and charge distribution.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to predict aggregation tendencies.

- Validation : Cross-reference computed IR/NMR spectra with experimental data to refine models .

Q. What factorial design approaches optimize the compound’s synthesis for scalability while minimizing byproducts?

- Methodological Answer : Use a 2³ factorial design to test variables:

- Factors: Precursor ratio, temperature, solvent polarity.

- Responses: Yield, purity, reaction time.

Table 3 : Example factorial matrix :

| Run | Precursor Ratio | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2:1 | 80 | DCM | 65 |

| 2 | 2.5:1 | 100 | THF | 72 |

| 3 | 2:1 | 120 | Toluene | 58 |

Data Interpretation & Contradiction Analysis

Q. How to address inconsistencies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀ values across cell lines to differentiate selective toxicity.

- Assay Conditions : Control for pH, serum proteins, and incubation time, which modulate bioavailability.

- Mechanistic Studies : Use transcriptomics to identify gene expression pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.